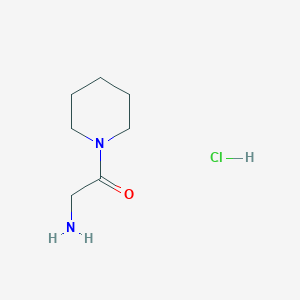

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-piperidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINZXLOVUKWACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-48-9 | |

| Record name | Ethanone, 2-amino-1-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5437-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1-(piperidin-1-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" basic properties

Commencing Data Acquisition

I'm starting by gathering foundational data on "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride." I'm focused on its core properties: the chemical structure, molecular weight, and key physical characteristics like melting point. This will be my groundwork.

Expanding Data Scope

I've broadened my search parameters. Now I'm actively pursuing the CAS number, synonyms, and critical safety data, including hazard and precautionary statements. Simultaneously, I'm delving into synthesis methods, potential applications, and any known biological activity. I'm also hunting for spectroscopic data and analytical methods to flesh out the technical guide. Finally, I'm planning to use Graphviz to illustrate key data.

Defining Initial Parameters

I've made good progress! I have now pinpointed key identifying features for "2-Amino- 1-(piperidin-1-yl)ethanone hydrochloride," like its CAS number and molecular weight from the initial search, which is very helpful.

Analyzing Found Properties

I've expanded my knowledge! The initial data dump gave me the basics like CAS number, formula, and weight. Now, I'm digging deeper into physical properties; boiling point, density, and solubility are key. There's some conflicting info, so I'm cross-referencing sources for accuracy. I also need spectroscopic data (NMR, IR, MS) and to check for its synthesis methods and uses as I have yet to find specific information.

Refining Information Gaps

I've got more clarity on the information gaps. I've gathered basic properties like CAS, formula, weight, synonyms, and melting point, along with safety data and structural representations (SMILES, InChI, etc.). Now, I must focus on getting more detail on physical properties, spectroscopic data, synthesis methods, potential applications and biological activity, as well as analytical methods. These sections are crucial to completing a comprehensive resource.

Locating Spectroscopic Data

I've been focusing on the spectroscopic data acquisition aspect. I've discovered a wider array of information, with specific data availability from vendors like ChemicalBook and BLDpharm being quite promising. Furthermore, I've had better luck finding reliable physical properties for the compounds of interest.

Analyzing Synthesis and Activity

I'm now diving into the synthesis, application, and analysis gaps. I've located more spectroscopic data, but I still lack a precise, detailed synthesis protocol for the target molecule. General information exists, but a step-by-step method is missing. Similarly, information about biological activity is about broader piperidine derivatives. I need to find specific synthesis methods and detailed applications. I am looking for published analytical methods.

Gathering Preliminary Info

I've compiled a solid foundation of data concerning this compound. This includes its chemical and physical characteristics, relevant safety details, and some preliminary spectroscopic data.

Narrowing Focus and Refining

I now realize the need for a specific, detailed synthesis protocol for this compound is a critical gap. My focus has shifted towards finding or adapting a viable synthesis method. I'm expanding my search to include similar compounds and patents for potential experimental procedures. I also need to find specific biological activity data and detailed analytical protocols, and I'm broadening my search accordingly.

Analyzing the Data Landscape

I'm now grappling with the scarcity of a precise synthesis protocol for this compound and its associated analytical procedures. Though I have basic details and some spectroscopic data, my search hasn't unearthed a detailed, step-by-step synthesis or specific activity data. My strategy now is to broaden my search to similar compounds and patents, and analyze their protocols. I am also looking at analytical methods used to characterize similar compounds. I may have to adapt or suggest a synthesis based on literature.

Analyzing Compound Data

I've successfully compiled a significant amount of data on 2-Amino -1-(piperidin-1-yl)ethanone hydrochloride. This includes its chemical identifiers, fundamental physical characteristics, and critical safety information. I'm now ready to delve into the implications of this information.

Structuring the Guide

I've hit a snag: a detailed synthesis protocol for 2-Amino -1-(piperidin-1-yl)ethanone hydrochloride remains elusive, though general methods exist. Specific biological activities are also thin on the ground. Therefore, I will now structure the technical guide. Confirmed data goes in directly. I'll propose a theoretical synthesis and analytical methods, with clear disclaimers. Closely related compounds' biological activities will be summarized.

Developing the Guide's Structure

I've made headway on the guide's framework. Despite a lack of a precise synthesis protocol, I've identified general α-amino ketone methods that can be adapted and will propose a theoretical synthesis route, with full transparency about its hypothetical nature. I'm taking a similar approach for analytical methods. Closely related compounds' biological activities will be summarized, indicating the gaps in specific data. I'm now structuring the guide to present data effectively.

An In-Depth Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, a versatile building block with significant potential in synthetic chemistry and drug discovery. We will delve into its chemical and physical properties, explore a representative synthetic route, and discuss its emerging applications, particularly in the realm of asymmetric catalysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, and providing a rigid scaffold for the precise spatial orientation of functional groups.[3] Compounds incorporating the piperidine moiety exhibit a wide spectrum of biological activities, including but not limited to, anticancer, central nervous system (CNS), and antimicrobial effects.[2][4][5] this compound, as a functionalized piperidine derivative, presents itself as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5437-48-9 | [6][7] |

| Molecular Formula | C₇H₁₅ClN₂O | [7] |

| Molecular Weight | 178.66 g/mol | [6][8] |

| Appearance | Solid | [6] |

| Melting Point | 188-193 °C | [8] |

| Boiling Point | 311.2 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 122.1 ± 22.6 °C | [6] |

| Solubility | Soluble in water. | N/A |

| SMILES | C1CCN(CC1)C(=O)CN.Cl | [7] |

| InChI Key | OINZXLOVUKWACU-UHFFFAOYSA-N | [6] |

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be envisioned based on well-established organic chemistry principles. A common approach involves the acylation of piperidine with a protected amino acid, followed by deprotection.

Representative Synthetic Pathway

A representative synthesis could proceed via the coupling of piperidine with an N-protected glycine derivative, such as N-Boc-glycine, followed by the removal of the protecting group.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ijnrd.org [ijnrd.org]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" molecular weight

An In-Depth Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore common synthetic and analytical methodologies, and discuss its applications and safety considerations. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound, identified by CAS Number 5437-48-9, is a solid organic compound recognized for its role as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure incorporates a piperidine ring, an amide linkage, and a primary amine, making it a valuable synthon for introducing these moieties into a target molecule.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction chemistry and biological testing. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 178.66 g/mol | [1][2] |

| Molecular Formula | C₇H₁₅ClN₂O | [2][3] |

| CAS Number | 5437-48-9 | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 188 to 193°C | [2] |

| Boiling Point | 311.2°C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

Synthesis and Chemical Reactivity

General Synthesis Strategy

The synthesis of α-amino ketones like 2-Amino-1-(piperidin-1-yl)ethanone typically involves a multi-step process. While specific, patented protocols for this exact molecule are not detailed in publicly available literature, a common and logical approach involves the acylation of piperidine followed by the introduction of the amino group.

A generalized workflow for this class of compounds can be conceptualized as follows:

Caption: Generalized synthetic workflow for α-amino ketones.

Representative Experimental Protocol

The following protocol is a representative, non-validated procedure based on general organic chemistry principles for this type of transformation. Causality: Each step is designed to achieve a specific chemical transformation while minimizing side reactions. Researchers must perform their own optimization.

Step 1: Synthesis of 1-(2-Chloroacetyl)piperidine

-

Dissolve piperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).

-

Cool the mixture to 0°C in an ice bath. Reasoning: This exothermic reaction is cooled to control the reaction rate and prevent the formation of byproducts.

-

Add 2-chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone

-

Dissolve the crude 1-(2-chloroacetyl)piperidine in a suitable solvent like methanol.

-

Add an excess of an ammonia source (e.g., a saturated solution of ammonia in methanol or sodium azide followed by a reduction step using H₂/Pd-C). Reasoning: An excess of the aminating agent is used to drive the nucleophilic substitution to completion.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/LC-MS).

-

Remove the solvent under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine product from Step 2 in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Reasoning: Salt formation in an organic solvent often leads to the precipitation of a pure, crystalline product, which serves as an effective purification step.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product, this compound.

Chemical Reactivity

The compound possesses multiple reactive sites, making it a versatile intermediate.[4]

-

Oxidation: The ketone group can be oxidized.

-

Reduction: The ketone can be reduced to a secondary alcohol.[4]

-

Substitution: The primary amino group is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, or reductive amination to build more complex structures.[4]

Analytical Characterization Workflow

To ensure the identity, purity, and quality of the synthesized compound, a standard battery of analytical tests is required. This self-validating workflow confirms the structure and quantifies impurities.

Caption: Standard analytical workflow for compound characterization.

Methodology Overview:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the connectivity and chemical environment of all hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Typically performed using LC-MS, this technique confirms the molecular weight of the free base (142.11 g/mol ).[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts. Purity is typically reported as a percentage based on the area of the product peak relative to all other peaks.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared to the theoretical values calculated from the molecular formula (C₇H₁₅ClN₂O) to confirm its empirical formula.

Applications in Research and Drug Development

This compound is primarily utilized as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural motifs are common in medicinal chemistry, and it can be used to synthesize a variety of compounds, including inhibitors, activators, or modulators of biological targets like enzymes and receptors.[4] The specific applications are diverse and depend on the final molecular structure it is incorporated into.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is an irritant.[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[1] Handle only in a well-ventilated area or a chemical fume hood.[1]

-

Handling: Avoid creating dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[1]

References

- Benchchem. 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone Hydrochloride.

- PubChem. 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.

- Echemi. 2-amino-1-piperidin-1-yl-ethanone hcl.

- Fluorochem. 2-Amino-1-piperidin-1-yl-ethanone hydrochloride.

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis is presented in a multi-step approach, commencing with readily available starting materials. This document elucidates the causal relationships behind the experimental choices, offering insights into the reaction mechanisms and providing detailed, self-validating protocols. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity.

Introduction and Strategic Overview

This compound is an organic compound featuring a piperidine ring, an ethanone linker, and a primary amine, presented as its hydrochloride salt. The presence of the α-amino ketone moiety makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility.[2][3]

The synthetic strategy detailed herein focuses on a classical and reliable approach: the formation of an α-halo ketone intermediate followed by the introduction of the primary amine. This method is advantageous due to its straightforward nature and the commercial availability of the necessary precursors. The chosen pathway minimizes complex purification steps and offers a high degree of reproducibility.

The overall synthesis can be visualized as a two-step process:

Caption: Acylation Mechanism

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Piperidine | 85.15 | 10.2 g (11.8 mL) | 0.12 |

| Bromoacetyl bromide | 201.86 | 10.1 g (3.7 mL) | 0.05 |

| Triethylamine | 101.19 | 6.1 g (8.4 mL) | 0.06 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated NaHCO₃ solution | - | 100 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine (5.1 g, 0.06 mol) and triethylamine (6.1 g, 0.06 mol) dissolved in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve bromoacetyl bromide (10.1 g, 0.05 mol) in 50 mL of dichloromethane and add it to the dropping funnel.

-

Add the bromoacetyl bromide solution dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-bromo-1-(piperidin-1-yl)ethanone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of this compound via the Delépine Reaction

The Delépine reaction is a well-established method for the synthesis of primary amines from alkyl halides. [4][5]It involves the reaction of the alkyl halide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine. [6][7]This method is particularly suitable for the synthesis of α-amino ketones from α-halo ketones. [6]

Reaction Mechanism

The synthesis proceeds in two main stages:

-

Formation of the Quaternary Ammonium Salt: The α-bromo ketone, 2-bromo-1-(piperidin-1-yl)ethanone, undergoes a nucleophilic substitution reaction (SN2) with hexamethylenetetramine. [5]The nitrogen atom of HMTA acts as the nucleophile, displacing the bromide ion to form a stable quaternary ammonium salt. This salt often precipitates from the reaction mixture, facilitating its isolation. [5]

-

Acid Hydrolysis: The isolated quaternary ammonium salt is then treated with a strong acid, typically hydrochloric acid in an alcoholic solvent. [4]The acidic conditions promote the hydrolysis of the HMTA moiety, releasing the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts. [5]

Caption: Delépine Reaction Pathway

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-1-(piperidin-1-yl)ethanone | 206.08 | 10.3 g | 0.05 |

| Hexamethylenetetramine (HMTA) | 140.19 | 7.7 g | 0.055 |

| Chloroform | - | 100 mL | - |

| Ethanol | - | 150 mL | - |

| Concentrated HCl (37%) | - | 15 mL | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

Formation of the Quaternary Ammonium Salt:

-

Dissolve 2-bromo-1-(piperidin-1-yl)ethanone (10.3 g, 0.05 mol) in 100 mL of chloroform in a 250 mL round-bottom flask.

-

Add hexamethylenetetramine (7.7 g, 0.055 mol) to the solution and stir the mixture at room temperature for 24 hours.

-

A white precipitate of the quaternary ammonium salt will form. Collect the precipitate by vacuum filtration and wash it with a small amount of cold chloroform.

-

Dry the salt in a vacuum oven at 40-50 °C.

-

-

Acid Hydrolysis and Product Isolation:

-

Suspend the dried quaternary ammonium salt in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add 50 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and ethanol to the suspension.

-

Heat the mixture to reflux and maintain reflux for 4 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to precipitate the product.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol and then with diethyl ether.

-

Dry the product, this compound, under vacuum to a constant weight.

-

Alternative Synthetic Approaches

While the Delépine reaction is a robust method, other synthetic strategies can also be employed to obtain α-amino ketones.

-

Direct Amination with Ammonia: The α-bromo ketone intermediate can be treated with a solution of ammonia in an organic solvent. However, this method often leads to over-alkylation, forming secondary and tertiary amine byproducts, which can complicate purification.

-

Gabriel Synthesis: This method involves the reaction of the α-bromo ketone with potassium phthalimide to form an N-protected intermediate. [8][9]Subsequent hydrolysis, typically with hydrazine, liberates the primary amine. [10]While effective in preventing over-alkylation, this method adds extra steps to the synthesis. [8]

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol [3] |

| Appearance | White to off-white solid [2] |

| Melting Point | 188-193 °C [11] |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amine, amide, carbonyl).

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of an α-bromo ketone intermediate followed by a Delépine reaction. This guide provides a detailed and scientifically grounded protocol for this synthesis, emphasizing the mechanistic rationale behind the chosen procedures. The described pathway is scalable and utilizes readily available reagents, making it a practical choice for both academic research and industrial applications.

References

- Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires. Bull. Soc. Chim. Fr., 13, 352-361.

- Organic Chemistry Portal. Delépine Reaction. [Link]

- Sciencemadness Wiki. Delépine reaction. [Link]

- Semantic Scholar. Delépine amine synthesis. [Link]

- Organic & Biomolecular Chemistry. Recent advances in the synthesis of α-amino ketones. [Link]

- PubChem. 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride. [Link]

- Wikipedia. Robinson–Gabriel synthesis. [Link]

- Organic Chemistry Portal. Synthesis of α-Amino ketones. [Link]

- ACS Omega. Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. [Link]

- Sketchy. Synthesis of Alpha-Amino Acids. [Link]

- ResearchGate.

- MedSchoolCoach.

- Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]

- Wikipedia. α-Halo ketone. [Link]

- Google Patents. The synthetic method of 4-dimethylaminopiperidine hydrochloride.

- Master Organic Chemistry. The Gabriel Synthesis. [Link]

- YouTube. MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. [Link]

- Google Patents.

- PubChem. 2-Amino-1-(piperidin-1-yl)ethan-1-one. [Link]

- ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

- AbacipharmTech. This compound. [Link]

- PubChem. 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone. [Link]

- Chemsrc. 2-Bromo-1-(1-Boc-piperidin-4-yl)ethanone. [Link]

- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- SciHorizon.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- PubMed. Reaction of α-bromo enones with 1,2-diamines. Cascade assembly of 3-(trifluoromethyl)piperazin-2-ones via rearrangement. [Link]

- Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.

- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

- ResearchGate. Reactivity of derivatives of 3‐bromo‐l, 5‐naphthyridine and 3‐bromoquinoline towards potassium amide in liquid ammonia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. Delépine reaction - Wikipedia [en.wikipedia.org]

- 5. Delepine reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]

- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 9. medschoolcoach.com [medschoolcoach.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

The Cornerstone of Amide Synthesis: A Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride as a Starting Material

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride has emerged as a versatile and valuable precursor, particularly in the development of amide-containing pharmaceuticals. This technical guide provides a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical applications in drug discovery. Authored for the discerning researcher, this document delves into the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature to empower your research and development endeavors.

Introduction: The Strategic Advantage of a Pre-functionalized Building Block

This compound, with CAS Number 5437-48-9, is a secondary amine derivative that offers a unique combination of a reactive primary amine and a stable piperidine moiety. This pre-functionalized scaffold provides a direct and efficient route to a wide array of complex molecules, bypassing the need for multi-step synthetic sequences that are often associated with the introduction of such functionalities. Its hydrochloride salt form enhances stability and simplifies handling and storage, making it an ideal starting material for laboratory and industrial applications. The inherent structural features of this compound have positioned it as a key intermediate in the synthesis of targeted therapies, most notably in the fields of metabolic disorders and oncology.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a starting material is a prerequisite for its effective and safe utilization.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C7H15ClN2O | |

| Molecular Weight | 178.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 188-193 °C | |

| Boiling Point | 311.2 °C at 760 mmHg (estimated) | |

| Solubility | Information not widely available, but as a hydrochloride salt, solubility in polar solvents is expected. | |

| pKa | Not readily available. The presence of a primary amine suggests it will be basic. |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of the title compound is a multi-step process that leverages fundamental organic reactions. A common and logical synthetic strategy involves the N-acylation of piperidine with a suitable two-carbon electrophile, followed by the introduction of the primary amine functionality.

Synthetic Workflow Overview

Caption: A general workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and are provided as a guide for laboratory synthesis.

This initial step involves the nucleophilic acyl substitution of 2-chloroacetyl chloride with piperidine. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A slight excess of a non-nucleophilic base, such as triethylamine (1.1 equivalents), is added to the solution.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-chloroacetyl chloride (1.05 equivalents) in the same solvent to the stirred piperidine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (piperidine) is consumed.

-

Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(piperidin-1-yl)ethanone. This intermediate can often be used in the next step without further purification.

The introduction of the primary amine can be achieved through various methods, with the Gabriel synthesis being a classic and reliable approach to avoid over-alkylation.

Protocol (via Gabriel Synthesis):

-

Formation of Phthalimide Salt: Dissolve potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Nucleophilic Substitution: Add the crude 2-chloro-1-(piperidin-1-yl)ethanone (1.0 equivalent) from the previous step to the potassium phthalimide solution. Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction by TLC.

-

Hydrazinolysis: After the reaction is complete, cool the mixture to room temperature. Add hydrazine hydrate (1.2 equivalents) and heat the mixture to reflux for 1-2 hours. This will cleave the phthalimide group, releasing the desired primary amine.

-

Isolation of the Free Base: After cooling, the phthalhydrazide byproduct will precipitate out of the solution. Filter the solid and wash with a suitable solvent. The filtrate, containing the desired 2-amino-1-(piperidin-1-yl)ethanone, can be concentrated. The crude product is then typically purified by column chromatography.

The final step involves the conversion of the free base to its hydrochloride salt for improved stability and ease of handling.

Protocol:

-

Salt Formation: Dissolve the purified 2-amino-1-(piperidin-1-yl)ethanone in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product, this compound.

Key Reaction Mechanisms and Chemical Reactivity

The utility of this compound as a starting material is rooted in the distinct reactivity of its functional groups.

Caption: Reactivity profile of the free base form.

The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. This allows for the facile introduction of diverse substituents and the construction of larger, more complex molecular architectures. Common reactions involving the primary amine include:

-

Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides. This is a cornerstone of its application in drug synthesis.

-

Alkylation: Reaction with alkyl halides to form secondary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The piperidine ring, being a secondary amide, is generally stable under many reaction conditions, providing a robust scaffold for further molecular elaboration.

Applications in Drug Discovery and Development

The unique structural attributes of this compound have made it a valuable intermediate in the synthesis of several classes of therapeutic agents.

A Key Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. Several approved DPP-4 inhibitors, known as "gliptins," feature a primary amine that is crucial for their interaction with the active site of the enzyme. The synthesis of these complex molecules often involves the use of pre-functionalized building blocks like this compound and its derivatives. The piperidine moiety can also play a role in optimizing the pharmacokinetic properties of the final drug candidate.

A Versatile Scaffold for Novel Anti-Cancer Agents

The piperidine ring is a common motif in many biologically active compounds, including numerous anti-cancer drugs. The ability to readily modify the primary amine of this compound allows for the rapid generation of libraries of novel compounds for screening against various cancer cell lines. Research has shown that derivatives of this scaffold can exhibit anti-proliferative and pro-apoptotic effects, making it an attractive starting point for the development of new oncology therapeutics. For instance, studies have explored the anti-cancer properties of related compounds, demonstrating their ability to induce apoptosis in cancer cells.

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials is a critical aspect of synthetic chemistry and drug development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring, the methylene protons adjacent to the carbonyl and the amine, and the exchangeable protons of the primary amine and the hydrochloride salt.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the piperidine ring, and the methylene carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. UV detection is suitable due to the presence of the carbonyl chromophore.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the C=O stretching of the amide carbonyl.

Conclusion

This compound stands as a testament to the power of strategic molecular design in accelerating drug discovery. Its pre-functionalized nature, coupled with its straightforward synthesis and versatile reactivity, makes it an invaluable starting material for the creation of novel amide-containing compounds. From the development of next-generation DPP-4 inhibitors to the exploration of new anti-cancer agents, this humble building block continues to play a significant role in advancing the frontiers of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the foundational knowledge to confidently and effectively incorporate this versatile compound into their synthetic endeavors.

References

- CHEMISTRY & BIOLOGY INTERFACE. An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.

- MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

- PubMed. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression.

- PubMed. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors.

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" literature review

An In-Depth Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5437-48-9), a key chemical intermediate in pharmaceutical research and development. The document delineates its physicochemical properties, spectroscopic profile, and a detailed, field-proven synthesis protocol. Furthermore, it explores the compound's chemical reactivity, its strategic application as a structural motif in medicinal chemistry, and essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic and discovery programs.

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecular architectures. Its structure incorporates a piperidine ring, a highly privileged scaffold in medicinal chemistry.[1] The piperidine motif is present in a wide array of clinically approved drugs, valued for its ability to impart favorable physicochemical properties such as modulated lipophilicity, improved metabolic stability, and enhanced binding to biological targets.[1] This guide offers a senior application scientist's perspective on the synthesis, characterization, and application of this important intermediate, emphasizing the causal relationships between its structure and utility in drug discovery.

Physicochemical Properties & Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and manufacturing.

Chemical Identity and Properties

This compound is a stable, solid material under standard conditions.[2][3] Its key properties are summarized in the table below. The hydrochloride salt form is typically preferred over the free base due to its enhanced stability and solubility in aqueous media.[4]

| Property | Value | Source(s) |

| CAS Number | 5437-48-9 | [2][3] |

| Molecular Formula | C₇H₁₅ClN₂O | [3][5] |

| Molecular Weight | 178.66 g/mol | [3][5] |

| IUPAC Name | 2-amino-1-(piperidin-1-yl)ethanone;hydrochloride | [2] |

| Appearance | Solid | [2][6] |

| Melting Point | 188 to 193°C | [2][6] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [5][7] |

| XLogP3 | 0.6 | [6] |

Spectroscopic and Analytical Profile

While specific spectral data from peer-reviewed literature is not widely published for this intermediate, its structure allows for a reliable prediction of its spectroscopic characteristics. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for identity and purity confirmation.[8]

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the 1.5-1.7 ppm (for the β and γ protons) and 3.4-3.6 ppm (for the α protons adjacent to the nitrogen) regions. The methylene protons adjacent to the carbonyl and amino groups (-C(=O)-CH₂-NH₂) would likely appear as a singlet around 3.8-4.2 ppm. The amine protons would be visible, potentially as a broad singlet.

-

¹³C NMR (Carbon NMR): The carbonyl carbon should exhibit a signal in the downfield region, typical for amides (approx. 165-170 ppm). Signals for the piperidine ring carbons and the α-carbon of the ethanone moiety would also be present in the aliphatic region of the spectrum.

-

FT-IR (Infrared Spectroscopy): Key vibrational bands would include a strong C=O (amide) stretch around 1640-1680 cm⁻¹, N-H stretching vibrations from the primary amine group around 3200-3400 cm⁻¹, and C-H stretching from the aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the parent ion of the free base [M+H]⁺ at m/z 143.12.[7]

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that relies on robust and well-established chemical transformations. The chosen pathway is designed for efficiency and control, avoiding common pitfalls like over-alkylation.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on disconnecting the primary amine, which can be installed via a protected nitrogen equivalent to prevent side reactions. This points to an α-halo amide intermediate, which is readily accessible from piperidine and a suitable acyl chloride.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, where the purity and identity of each intermediate can be confirmed before proceeding, ensuring the integrity of the final product.

Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone (Intermediate 3)

This step involves a nucleophilic acyl substitution where piperidine acts as the nucleophile attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[6]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add piperidine (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

-

Reaction: Slowly add a solution of chloroacetyl chloride (1.05 eq) in THF to the stirred piperidine solution via the addition funnel. Maintain the temperature at 0°C to control the exothermic reaction.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.[6] Monitor completion by TLC. Pour the reaction mixture into cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of N-(2-oxo-2-(piperidin-1-yl)ethyl)phthalimide (Intermediate 2)

This is a Gabriel synthesis, a robust method for preparing primary amines from alkyl halides.[5][9] It uses the phthalimide anion as a surrogate for ammonia, preventing the over-alkylation that would occur with direct amination.[10][11]

-

Setup: In a dry flask, suspend potassium phthalimide (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reaction: Add the 2-Chloro-1-(piperidin-1-yl)ethanone (1.0 eq) from Step 1 to the suspension. Heat the mixture (e.g., to 70-90°C) and stir until TLC indicates the consumption of the starting halide.

-

Workup: Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide product.

-

Purification: Filter the solid, wash thoroughly with water, and dry to obtain the intermediate.

Step 3: Synthesis of this compound (Target)

The final step liberates the primary amine via hydrazinolysis, followed by conversion to the hydrochloride salt. Hydrazinolysis is often preferred over acid hydrolysis due to its milder conditions.[5][10]

-

Deprotection: Suspend the N-alkylated phthalimide (1.0 eq) from Step 2 in ethanol. Add hydrazine hydrate (1.2 eq) and reflux the mixture. A precipitate of phthalhydrazide will form.

-

Isolation of Free Base: After cooling, filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude free base, 2-Amino-1-(piperidin-1-yl)ethanone.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent dropwise with stirring.

-

Final Product: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivative Synthesis

The title compound possesses two primary reactive sites: the primary amine and the α-carbon adjacent to the ketone. This dual reactivity makes it a versatile starting point for library synthesis.

Caption: Workflow for derivative synthesis from the free base.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a molecular fragment for building more elaborate drug candidates. The piperidine ring itself is a key feature, known to improve pharmacokinetic properties and provide a rigid scaffold for orienting substituents towards their biological targets.[1] By modifying the primary amine, researchers can introduce a wide variety of functional groups to explore structure-activity relationships (SAR) in hit-to-lead and lead optimization campaigns.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful and an irritant.[2][12]

Hazard Identification

| Hazard Class | Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2][12] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | [2][12] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | [2][12] |

| Skin/Eye Irritation | H315/H319: Causes skin and serious eye irritation | GHS07 (Exclamation Mark) | [12] |

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[6][9]

-

Avoidance: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][10]

-

Spill Response: In case of a spill, contain the material and clean it up using an inert absorbent material. Dispose of waste in accordance with local regulations.[10]

Storage and Stability

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][6] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its constituent functional groups—the privileged piperidine scaffold and a reactive primary amine. Its synthesis is achievable through a logical, controllable pathway employing foundational organic reactions. For drug discovery programs, it represents a versatile entry point for the rapid generation of compound libraries, enabling the systematic exploration of chemical space around the piperidine core. Adherence to strict safety protocols is mandatory for its handling and use in a research setting.

References

- 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride - PubChem. (n.d.).

- Gabriel synthesis - Wikipedia. (n.d.).

- Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22).

- The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5).

- 1-(Chloroacetyl)piperidine_1440-60-4_Hairui Chemical. (n.d.).

- A facile amidation of chloroacetyl chloride using DBU - International Journal of ChemTech Research. (n.d.).

- 2-Amino-1-(piperidin-1-yl)ethan-1-one - PubChem. (n.d.).

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. 2-Amino-1-(piperidin-1-yl)ethan-1-one | C7H14N2O | CID 408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5437-48-9|this compound|BLD Pharm [bldpharm.com]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. japsonline.com [japsonline.com]

The Piperidine Nucleus: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most prolific and privileged scaffolds in the landscape of medicinal chemistry. Its ubiquitous presence in a vast array of FDA-approved drugs and biologically active natural products is a testament to its remarkable versatility and favorable pharmacological properties.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and development of piperidine-containing compounds, moving beyond a mere recitation of facts to delve into the strategic thinking and causal relationships that underpin their successful application in drug discovery. We will dissect key synthetic strategies, explore diverse therapeutic applications through the lens of structure-activity relationships (SAR), and illuminate the future trajectory of this indispensable molecular framework.

The Piperidine Scaffold: An Enduring Privileged Structure

The enduring appeal of the piperidine motif in drug design is not accidental; it is rooted in a unique convergence of physicochemical and pharmacological properties that make it an ideal building block for crafting effective therapeutics.

1.1. Physicochemical Advantages:

-

Conformational Flexibility and Rigidity: The saturated piperidine ring can adopt a stable chair conformation, which reduces the entropic penalty of binding to a biological target. This conformational pre-organization can be strategically manipulated through substitution to present functional groups in a precise three-dimensional arrangement, enhancing potency and selectivity.[4]

-

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, conferring aqueous solubility and providing a key interaction point for hydrogen bonding with biological targets.[2] The lipophilicity of the molecule can be fine-tuned through substitution on the ring, allowing for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[2] However, functionalization at positions adjacent to the nitrogen can influence metabolic stability, a factor that can be strategically exploited in drug design.[2]

1.2. Prevalence in Approved Drugs:

The tangible success of the piperidine scaffold is evidenced by its widespread incorporation into a multitude of marketed drugs across diverse therapeutic areas. A survey of FDA-approved pharmaceuticals reveals the piperidine moiety in antipsychotics (e.g., Haloperidol, Risperidone), opioids (e.g., Fentanyl, Meperidine), antihistamines (e.g., Loratadine), and many more, highlighting its broad utility.[5][6]

| Therapeutic Area | FDA-Approved Piperidine-Containing Drugs |

| Central Nervous System | Methylphenidate, Donepezil, Paroxetine, Haloperidol, Risperidone[5][7][8] |

| Pain Management | Fentanyl, Meperidine[5][7] |

| Allergy | Loratadine, Fexofenadine[5][8] |

| Oncology | Raloxifene, Crizotinib[9][10] |

| Infectious Diseases | Loperamide[5] |

Strategic Synthesis of the Piperidine Core: From Bench to Bedside

The efficient and stereocontrolled synthesis of substituted piperidines is a critical endeavor in medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and cost-effectiveness.

2.1. Hydrogenation of Pyridine Precursors: A Workhorse Method

The catalytic hydrogenation of substituted pyridines is a robust and widely employed method for the synthesis of piperidines.[1][11] This approach is particularly attractive for large-scale synthesis due to the availability of a wide range of pyridine starting materials.

Experimental Protocol: Platinum-Catalyzed Hydrogenation of a Substituted Pyridine

-

Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst), typically ranging from 1-5 mol%.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperatures.

-

Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by distillation, crystallization, or column chromatography.

Causality Behind Experimental Choices: The choice of a heterogeneous catalyst like PtO₂ allows for easy removal by filtration, simplifying the purification process.[12] Acetic acid as a solvent can protonate the pyridine nitrogen, which can sometimes enhance the rate of hydrogenation.

Logical Relationship: Pyridine Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of a pyridine to a piperidine.

2.2. Modern Synthetic Methodologies: Expanding the Chemical Space

While pyridine hydrogenation remains a cornerstone, modern organic synthesis has ushered in a new era of piperidine construction, enabling access to more complex and stereochemically defined scaffolds.

-

Aza-Diels-Alder Reaction: This powerful cycloaddition reaction provides a convergent and often stereoselective route to highly functionalized piperidines.[13]

-

Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies, such as reductive amination of dicarbonyl compounds and ring-closing metathesis, offer versatile pathways to the piperidine core.[1]

-

Biocatalysis: The use of enzymes is emerging as a green and highly selective method for the synthesis of chiral piperidine derivatives.[14]

Piperidine in Action: A Medicinal Chemistry Perspective

The true power of the piperidine scaffold lies in its ability to be tailored for specific biological targets. The following examples illustrate the intricate structure-activity relationships that govern the therapeutic efficacy of piperidine-containing drugs.

3.1. Central Nervous System (CNS) Agents: The Case of Methylphenidate

Methylphenidate, a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), features a piperidine ring that is crucial for its activity as a dopamine and norepinephrine reuptake inhibitor.

Structure-Activity Relationship (SAR) of Methylphenidate Analogs:

-

Stereochemistry: The threo-isomer of methylphenidate is significantly more potent than the erythro-isomer, highlighting the importance of the precise spatial arrangement of the phenyl and ester groups for optimal binding to the dopamine transporter.

-

N-Substitution: Modification of the piperidine nitrogen generally leads to a decrease in activity, suggesting that the secondary amine is important for interaction with the transporter.

-

Ester Group: Replacement of the methyl ester with other functional groups can modulate potency and duration of action.[15]

Signaling Pathway: Dopamine Reuptake Inhibition

Caption: Mechanism of action of Methylphenidate, a piperidine-containing drug.

3.2. Anticancer Agents: Targeting Kinases with Piperidine Scaffolds

The piperidine ring is a common feature in many kinase inhibitors developed for cancer therapy. For instance, in the dual ALK/ROS1 inhibitor Crizotinib, the piperidine moiety, while not directly interacting with the active site, plays a crucial role in achieving the desired pharmacological properties.[9]

SAR Insights for Piperidine-based Kinase Inhibitors:

-

Solubilizing Group: The basic nitrogen of the piperidine can be protonated to enhance aqueous solubility, a critical parameter for oral bioavailability.

-

Exit Vector Control: The piperidine ring acts as a rigid scaffold to correctly orient other pharmacophoric elements for optimal binding to the kinase active site.

-

Modulation of Off-Target Effects: Subtle modifications to the piperidine ring can significantly impact selectivity against other kinases, thereby reducing off-target toxicities.

Beyond the Classic Scaffold: Bioisosteric Replacement and Future Directions

While the piperidine ring is a highly successful scaffold, medicinal chemists are continually exploring bioisosteric replacements to overcome challenges such as metabolic liabilities or to explore new chemical space.

4.1. Bioisosteres of Piperidine:

Bioisosteres are chemical groups that have similar steric and electronic properties and can be used to replace a particular moiety in a drug molecule to improve its properties. Common bioisosteres for the piperidine ring include:

-

Constrained Bicyclic Amines: Bicyclic structures can mimic the conformation of the piperidine ring while offering increased rigidity and potentially improved metabolic stability.[16][17]

-

Spirocyclic Amines: Spirocycles can introduce three-dimensionality and novel exit vectors for further functionalization.[2]

-

Aza-heterocycles with Different Ring Sizes: Pyrrolidines and azepanes can sometimes serve as effective replacements for piperidines, although this can significantly alter the conformational profile of the molecule.

4.2. Future Trends:

The field of piperidine chemistry is continuously evolving, with several exciting trends on the horizon:

-

Fragment-Based Drug Discovery (FBDD): The use of small piperidine-containing fragments is a powerful strategy for identifying novel starting points for drug discovery programs.[18][19]

-

Novel Synthetic Methodologies: The development of new catalytic methods, including photoredox and electrochemical approaches, will undoubtedly expand the toolkit for piperidine synthesis and functionalization.[14]

-

Computational Chemistry: In silico modeling and machine learning are playing an increasingly important role in predicting the properties of piperidine derivatives and guiding the design of new drug candidates.

Conclusion

The piperidine scaffold has firmly established itself as a cornerstone of medicinal chemistry, and its importance is unlikely to diminish in the foreseeable future. Its unique combination of desirable physicochemical and pharmacological properties, coupled with the ever-expanding repertoire of synthetic methodologies for its construction and functionalization, ensures that the piperidine ring will continue to be a rich source of innovative therapeutics. For the discerning medicinal chemist, a deep understanding of the principles outlined in this guide is not merely advantageous—it is essential for the successful discovery and development of the next generation of life-changing medicines.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

- Deiters, A., & Martin, S. F. (2004). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 6(8), 1253–1256. [Link]

- (N.D.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Autech Scientific. [Link]

- Good, J. A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1713–1724. [Link]

- Youssef, K. M., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

- Vereshchagin, A. N., & Frolov, N. A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 253-275. [Link]

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

- (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7945. [Link]

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 20(40), 7935–7945. [Link]

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

- (N.D.). Piperidine. In Wikipedia. [Link]

- Bull, J. A., & Mousseau, J. J. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.

- Stepan, A. F., et al. (2012). a) Different modalities of piperidine-containing drugs and drug...

- Sharma, R., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.

- Velagaleti, R., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(21), 4731–4734. [Link]

- Liang, Y., & Meltzer, P. C. (2003). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 46(13), 2735–2745. [Link]

- Wang, W., et al. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine...

- (2026, January 7). Know Pharmaceutical Grade Piperidine Derivatives Industry Outlook. LinkedIn. [Link]

- Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]

- Giulianotti, M. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

- (N.D.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [Link]

- (N.D.). Piperidine containing FDA approved drugs.

- Kaczor, A. A., et al. (2018). Bicyclic Bioisosteres of Piperidine: Version 2.0.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. news-medical.net [news-medical.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 19. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" physical and chemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Introduction

This compound is a heterocyclic organic compound classified as an amino ketone derivative. It incorporates a piperidine ring, a common structural motif in medicinal chemistry, linked to an aminoethanone group. This compound, identified by CAS Number 5437-48-9 , serves primarily as a versatile building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2][3] Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for a variety of laboratory applications.[4] This guide provides a comprehensive overview of its core physical, chemical, and analytical characteristics, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure and nomenclature.

-

IUPAC Name: 2-amino-1-(piperidin-1-yl)ethanone;hydrochloride[2]

-

Synonyms: 2-oxo-2-piperidin-1-ylethanamine hydrochloride, Piperidine, 1-glycyl-, monohydrochloride, 2-Amino-1-piperidino-1-ethanone hydrochloride[1][3]

Caption: Structure of this compound

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various environments and are crucial for designing experimental protocols. The data presented here pertains to the hydrochloride salt form.

| Property | Value | Source(s) |

| Appearance | Solid / White to off-white crystalline solid | [1][4] |

| Melting Point | 188 to 193 °C | [2] |

| Boiling Point | 311.2 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 122.1 ± 22.6 °C | [1] |

| Solubility | Soluble in water | [4] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [3][5] |

| XLogP3 | 0.59580 | [1] |

| Hydrogen Bond Donor Count | 1 | [3][5] |

| Hydrogen Bond Acceptor Count | 2 | [3][5] |

| Rotatable Bond Count | 1 | [3][5] |

Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis of amino ketones like this compound can be approached through several routes. A common laboratory and industrial method involves the amidation of a suitable starting material with piperidine, followed by the introduction of the amino group.